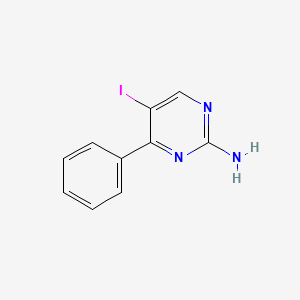

5-Iodo-4-phenyl-pyrimidin-2-ylamine

Description

Properties

Molecular Formula |

C10H8IN3 |

|---|---|

Molecular Weight |

297.09 g/mol |

IUPAC Name |

5-iodo-4-phenylpyrimidin-2-amine |

InChI |

InChI=1S/C10H8IN3/c11-8-6-13-10(12)14-9(8)7-4-2-1-3-5-7/h1-6H,(H2,12,13,14) |

InChI Key |

MLYAZWBSDWMXCP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC(=NC=C2I)N |

Origin of Product |

United States |

Foundational & Exploratory

chemical structure and properties of 5-Iodo-4-phenyl-pyrimidin-2-ylamine

Technical Profile: 5-Iodo-4-phenyl-pyrimidin-2-ylamine [1]

Executive Summary

5-Iodo-4-phenyl-pyrimidin-2-ylamine (also known as 2-amino-5-iodo-4-phenylpyrimidine) is a critical heterocyclic building block in medicinal chemistry. It serves as a "privileged scaffold" for the synthesis of kinase inhibitors, adenosine receptor antagonists, and other bioactive small molecules. Its structural value lies in the orthogonal reactivity of its functional groups: the nucleophilic C2-amine, the electrophilic C5-iodine (a handle for cross-coupling), and the hydrophobic C4-phenyl moiety.

Chemical Identity & Physicochemical Properties

| Property | Data | Note |

| IUPAC Name | 5-iodo-4-phenylpyrimidin-2-amine | |

| CAS Number | Not widely listed as commodity; Precursor (Des-Iodo): 2305-87-5 | Custom synthesis often required. |

| Molecular Formula | C₁₀H₈IN₃ | |

| Molecular Weight | 297.09 g/mol | Significant heavy atom contribution from Iodine. |

| Appearance | Off-white to pale yellow solid | Iodinated heterocycles often yellow upon light exposure. |

| Melting Point | >180°C (Predicted) | Higher than precursor (162–164°C) due to halogen bonding/MW. |

| Solubility | DMSO, DMF, Hot Ethanol | Poor water solubility due to lipophilic phenyl/iodo groups. |

| LogP (Predicted) | ~2.8 – 3.2 | Moderate lipophilicity; suitable for drug-like space. |

| H-Bond Donors | 1 (–NH₂) | The exocyclic amine. |

| H-Bond Acceptors | 3 (N1, N3, –NH₂) | Pyrimidine nitrogens are weak acceptors. |

Synthetic Methodology

The most robust route to 5-iodo-4-phenyl-pyrimidin-2-ylamine is the direct electrophilic aromatic substitution (iodination) of the commercially available precursor, 2-amino-4-phenylpyrimidine .

Core Reaction Logic

The pyrimidine ring is naturally electron-deficient, making electrophilic substitution difficult. However, the 2-amino group (+M effect) strongly activates the C5 position. The C4-phenyl group provides steric bulk but does not deactivate C5 significantly. Therefore, C5 is the exclusive site for iodination.

Recommended Protocol: NIS-Mediated Iodination

This protocol minimizes the formation of poly-iodinated byproducts and avoids harsh oxidants.

Reagents:

-

Substrate: 2-Amino-4-phenylpyrimidine (1.0 eq)

-

Reagent: N-Iodosuccinimide (NIS) (1.05 – 1.1 eq)

-

Solvent: Acetonitrile (MeCN) or DMF

-

Catalyst: Trifluoroacetic acid (TFA) (0.1 eq) or none (reaction is often spontaneous in polar solvents).

Step-by-Step Workflow:

-

Dissolution: Dissolve 2-amino-4-phenylpyrimidine (10 mmol) in MeCN (50 mL). Ensure complete solubility; mild heating (40°C) may be required.

-

Addition: Add NIS (11 mmol) portion-wise over 10 minutes to the stirring solution at room temperature. Protect from light (wrap flask in foil).

-

Reaction: Stir at room temperature for 4–12 hours. Monitor by TLC (eluent: 30% EtOAc/Hexanes) or LC-MS. The product will be less polar than the starting material.

-

Quench: Pour the reaction mixture into a saturated aqueous solution of sodium thiosulfate (

) to reduce unreacted iodine species. -

Isolation: The product often precipitates upon water addition. Filter the solid.[2][3] If no precipitate forms, extract with Ethyl Acetate (3x), wash with brine, dry over

, and concentrate. -

Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (SiO₂, gradient 0→40% EtOAc in Hexanes).

Structural Reactivity & Applications

The molecule's utility stems from its ability to undergo divergent synthesis . The C5-iodine bond is weak and highly reactive toward Palladium-catalyzed cross-coupling reactions, allowing the rapid generation of chemical libraries.

Reactivity Diagram (DOT Visualization)

Caption: Divergent synthetic pathways utilizing the C5-iodine handle for library generation.

Medicinal Chemistry Relevance

-

Kinase Inhibition: The 2-aminopyrimidine motif mimics the adenine ring of ATP, forming key hydrogen bonds with the "hinge region" of kinase enzymes (e.g., CDK, Aurora, VEGFR). The phenyl group at C4 typically occupies the hydrophobic pocket adjacent to the ATP binding site.

-

Adenosine Antagonists: Derivatives of this scaffold have shown affinity for Adenosine A2A receptors, relevant in Parkinson's disease and immuno-oncology.

Safety & Handling (MSDS Highlights)

-

Hazards:

-

H315/H319: Causes skin and serious eye irritation.

-

H335: May cause respiratory irritation.

-

Light Sensitivity: Organoiodides can degrade to release free iodine (

) upon prolonged light exposure.

-

-

Storage: Store at 2–8°C, under inert atmosphere (Argon/Nitrogen), and protect from light.

-

Disposal: Halogenated organic waste. Do not mix with acid waste streams to prevent iodine vapor evolution.

References

-

PubChem. Compound Summary: 2-Amino-4-phenylpyrimidine (CID 598777). National Library of Medicine. Available at: [Link]

-

Organic Chemistry Portal. N-Iodosuccinimide (NIS) in Organic Synthesis. (Iodination Protocols). Available at: [Link]

Sources

molecular weight and formula of 5-Iodo-4-phenyl-pyrimidin-2-ylamine

Technical Monograph: Physicochemical Profiling and Synthetic Utility of 5-Iodo-4-phenyl-pyrimidin-2-ylamine

Executive Summary

5-Iodo-4-phenyl-pyrimidin-2-ylamine (Synonyms: 2-Amino-5-iodo-4-phenylpyrimidine) is a highly specialized halogenated heterocyclic intermediate used primarily in the discovery of kinase inhibitors and biologically active biaryl systems. Characterized by an electron-rich pyrimidine core functionalized with a reactive iodide at the C5 position, this molecule serves as a critical electrophile in Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira).

This guide provides a comprehensive technical profile, validated synthetic protocols, and structural characterization data designed for medicinal chemists and process scientists.

Chemical Identity & Physicochemical Properties

The molecule features a pyrimidine ring substituted with an amino group at C2, a phenyl group at C4, and an iodine atom at C5. The C5-Iodine bond is the focal point for downstream diversification.

Table 1: Physicochemical Specifications

| Property | Value |

| IUPAC Name | 5-Iodo-4-phenylpyrimidin-2-amine |

| Molecular Formula | C₁₀H₈IN₃ |

| Molecular Weight | 297.09 g/mol |

| Exact Mass | 296.9763 |

| CAS Number | Not widely indexed; derivative of CAS 2305-87-5 (Precursor) |

| Appearance | Off-white to pale yellow solid |

| Solubility | Soluble in DMSO, DMF, hot Methanol; Insoluble in Water |

| pKa (Predicted) | ~3.5 - 4.0 (Pyridine-like nitrogen) |

| LogP (Predicted) | 2.3 - 2.8 |

Synthetic Methodology

The synthesis of 5-Iodo-4-phenyl-pyrimidin-2-ylamine is best approached via a two-stage convergent protocol: construction of the pyrimidine core followed by regioselective electrophilic halogenation.

Stage 1: Pyrimidine Ring Construction

The precursor, 2-amino-4-phenylpyrimidine , is synthesized via the condensation of an enaminone with guanidine.

-

Reagents: Acetophenone,

-Dimethylformamide dimethyl acetal (DMF-DMA), Guanidine Carbonate. -

Mechanism: The reaction proceeds through a Michael addition-elimination sequence followed by cyclodehydration.

Stage 2: Regioselective C5-Iodination

The C5 position of the 2-aminopyrimidine ring is highly nucleophilic due to the electron-donating effects of the amino group at C2 and the resonance stabilization of the ring. Electrophilic Aromatic Substitution (EAS) using

-

Protocol:

-

Dissolve 2-amino-4-phenylpyrimidine (1.0 eq) in Acetic Acid or DMF.

-

Add

-Iodosuccinimide (NIS) (1.1 eq) portion-wise at room temperature. -

Stir for 2–4 hours (Monitor by TLC/LC-MS for disappearance of starting material).

-

Quench: Pour into ice water containing 5% Sodium Thiosulfate (to remove oxidative byproducts).

-

Isolation: Filter the precipitate, wash with water, and recrystallize from Ethanol.

-

Visualizing the Synthetic Pathway

Figure 1: Step-wise synthesis from commercially available acetophenone to the target iodinated pyrimidine.

Structural Characterization

Validation of the structure relies on confirming the loss of the C5 proton and the retention of the phenyl and amino groups.

-

¹H NMR (DMSO-d₆, 400 MHz):

-

δ 8.3–8.5 ppm (s, 1H): Characteristic singlet for the H6 pyrimidine proton. (Note: The doublet usually seen at H5 in the precursor will be absent).[1]

-

δ 7.4–7.8 ppm (m, 5H): Multiplet corresponding to the Phenyl ring protons.

-

δ 6.5–7.0 ppm (s, 2H, br): Broad singlet for the -NH₂ amine protons (exchangeable with D₂O).

-

-

Mass Spectrometry (ESI+):

-

[M+H]⁺: Observed at m/z 298.0 .

-

Isotope Pattern: Iodine is monoisotopic; however, the mass defect is distinct. Lack of M+2 intensity (typical of Br/Cl) confirms Iodine.

-

Functional Utility: The Suzuki-Miyaura Workflow

The primary value of 5-Iodo-4-phenyl-pyrimidin-2-ylamine lies in its reactivity as a coupling partner. The C5-Iodine bond is significantly weaker and more reactive than C-Br or C-Cl bonds, allowing for oxidative addition by Palladium(0) catalysts under milder conditions.

Application: Synthesis of 4,5-diarylpyrimidines (privileged scaffolds in kinase inhibitors like CDK/JAK inhibitors).

Standard Coupling Protocol:

-

Solvent: 1,4-Dioxane/Water (4:1).

-

Base:

or -

Catalyst:

or -

Partner: Aryl Boronic Acid (

). -

Conditions: 80°C, 4–12 hours, Inert Atmosphere (

).

Figure 2: Catalytic cycle for the derivatization of the target molecule into biaryl drug scaffolds.

Safety & Handling (E-E-A-T)

-

Hazards: As a halogenated aminopyrimidine, treat as a potential irritant and skin sensitizer.

-

Storage: Light sensitive (C-I bond photolysis). Store in amber vials at -20°C under inert gas (Argon) to prevent iodine liberation and discoloration.

-

Waste: Dispose of aqueous waste containing iodides and palladium separately from standard organic waste.

References

-

PubChem. 2-Amino-4-phenylpyrimidine (Precursor Data). National Library of Medicine. Available at: [Link]

-

Petri, L. et al. (2022). "A Green Chemical Approach for Iodination of Pyrimidine Derivatives." Molecules, 27(19), 6386. Available at: [Link][1]

-

Organic Chemistry Portal. "Suzuki-Miyaura Coupling." Available at: [Link]

Sources

solubility of 5-Iodo-4-phenyl-pyrimidin-2-ylamine in DMSO and methanol

An In-depth Technical Guide to the Solubility of 5-Iodo-4-phenyl-pyrimidin-2-ylamine in DMSO and Methanol

Abstract

This technical guide provides a comprehensive analysis of the solubility of 5-Iodo-4-phenyl-pyrimidin-2-ylamine, a substituted pyrimidine of interest in chemical and pharmaceutical research. In the absence of extensive public data for this specific molecule, this document synthesizes foundational chemical principles and established experimental methodologies to offer a predictive overview and a robust framework for empirical determination. We delve into the structural features of the compound, the physicochemical properties of dimethyl sulfoxide (DMSO) and methanol as solvents, and the theoretical basis for solubility in each. The core of this guide is a detailed, field-proven experimental protocol based on the gold-standard shake-flask method, designed to yield accurate and reproducible equilibrium solubility data. This is supplemented with illustrative data to guide researchers in their experimental design and interpretation.

Introduction: The Critical Role of Solubility

5-Iodo-4-phenyl-pyrimidin-2-ylamine belongs to the pyrimidine class of heterocyclic compounds, a scaffold of significant interest in medicinal chemistry and materials science due to its prevalence in bioactive molecules[1][2]. The utility of any compound in these fields is fundamentally linked to its solubility. In drug discovery, poor solubility can hinder formulation, lead to low bioavailability, and complicate in-vitro assay results[3]. Therefore, a thorough understanding and accurate measurement of a compound's solubility in relevant solvent systems are paramount for advancing research and development.

This guide focuses on two common and important laboratory solvents: DMSO, a powerful polar aprotic solvent, and methanol, a versatile polar protic solvent. By understanding the interplay between the solute's structure and the solvent's properties, researchers can make informed decisions for reaction chemistry, purification, and formulation.

Physicochemical Analysis of Solute and Solvents

The principle of "like dissolves like" is the cornerstone of solubility prediction[4]. The solubility of 5-Iodo-4-phenyl-pyrimidin-2-ylamine is governed by the collective contributions of its distinct functional groups.

-

Pyrimidine Core: The two nitrogen atoms in the aromatic ring act as hydrogen bond acceptors, contributing to polarity.

-

2-Amino Group (-NH₂): This is a primary polar functional group, capable of acting as both a hydrogen bond donor and acceptor, which strongly favors interaction with polar solvents.

-

4-Phenyl Group (-C₆H₅): This bulky, non-polar substituent introduces hydrophobic character, which can limit solubility in highly polar solvents.

-

5-Iodo Group (-I): The iodine atom increases the molecular weight and is highly polarizable, allowing for significant London dispersion force and dipole-dipole interactions.

Dimethyl Sulfoxide (DMSO)

DMSO is a highly polar aprotic solvent with a high dielectric constant[5][6]. Its strong hydrogen bond accepting capability via the sulfoxide oxygen allows it to effectively solvate cations and polar molecules. As an aprotic solvent, it does not have acidic protons and cannot act as a hydrogen bond donor[5][7].

Predicted Solubility in DMSO: The structure of 5-Iodo-4-phenyl-pyrimidin-2-ylamine is well-suited for high solubility in DMSO. The polar pyrimidine ring and the amino group will interact favorably with the polar nature of DMSO. DMSO is an exceptional solvent for a wide array of organic compounds, including those with both polar and nonpolar characteristics, making it highly likely to effectively solvate the entire molecule[6][8].

Methanol (MeOH)

Methanol is the simplest polar protic solvent, characterized by its hydroxyl (-OH) group[9]. This group allows methanol to act as both a hydrogen bond donor and acceptor, similar to water but with a lower polarity due to the methyl group[10]. It readily dissolves many polar organic compounds[11].

Predicted Solubility in Methanol: The solubility in methanol is also expected to be favorable. The amino group and pyrimidine nitrogens of the target compound can engage in strong hydrogen bonding with methanol molecules[11]. However, the presence of the non-polar phenyl ring may slightly reduce its affinity compared to DMSO. Studies on similar pyrimidine derivatives have shown that solubility in methanol is generally good and increases with temperature[1][2][12].

Experimental Protocol for Equilibrium Solubility Determination

To move from prediction to quantification, a rigorous experimental approach is necessary. The shake-flask method is the most widely accepted technique for determining equilibrium solubility, providing a direct measure of a compound's saturation point in a given solvent at a specific temperature[4][13].

Experimental Workflow Diagram

The following diagram outlines the critical steps of the shake-flask method for generating reliable solubility data.

Caption: Workflow for determining equilibrium solubility via the shake-flask method.

Detailed Step-by-Step Methodology

This protocol is designed as a self-validating system, with controls and checks to ensure data integrity.

A. Materials and Reagents:

-

5-Iodo-4-phenyl-pyrimidin-2-ylamine (high purity, >98%)

-

DMSO (anhydrous, ≥99.9%)

-

Methanol (HPLC grade, ≥99.9%)

-

Glass vials with PTFE-lined screw caps

-

Calibrated positive displacement pipettes

-

Analytical balance

-

Orbital shaker with temperature control

-

Benchtop centrifuge

-

Chemically inert syringe filters (e.g., 0.22 µm PTFE)

-

HPLC system with UV detector

-

Volumetric flasks and appropriate mobile phase for HPLC

B. Preparation of Saturated Solution:

-

Add an excess amount of solid 5-Iodo-4-phenyl-pyrimidin-2-ylamine (e.g., 10-20 mg, accurately weighed) to a glass vial. The key is to ensure a visible excess of solid remains after equilibration[4].

-

Using a calibrated pipette, add a precise volume of the chosen solvent (e.g., 1.0 mL of DMSO or methanol) to the vial.

-

Securely cap the vial. Prepare at least three replicates for each solvent.

C. Equilibration:

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the vials for a sufficient duration to reach equilibrium. A period of 24 to 72 hours is typical[4].

-

Expert Insight: A preliminary time-to-equilibrium study can be conducted by taking measurements at 24, 48, and 72 hours. Equilibrium is confirmed when the measured concentration no longer increases.

-

D. Phase Separation:

-

Remove vials from the shaker and let them stand to allow coarse solids to settle.

-

Centrifuge the vials (e.g., at 10,000 x g for 15 minutes) to pellet the remaining undissolved solid.

-

Carefully aspirate the clear supernatant using a syringe.

-

Filter the supernatant through a 0.22 µm PTFE syringe filter into a clean vial.

-

Trustworthiness Check: The first few drops of the filtrate should be discarded to saturate any potential binding sites on the filter material. PTFE is chosen for its broad chemical compatibility[4].

-

E. Quantification by HPLC-UV:

-

Prepare a standard stock solution of 5-Iodo-4-phenyl-pyrimidin-2-ylamine of known concentration in the chosen solvent.

-

Generate a calibration curve by preparing a series of dilutions from the stock solution and plotting the HPLC peak area against concentration. An R² value >0.995 is required for the curve to be considered linear and valid.

-

Prepare a precise dilution of the saturated filtrate to bring its concentration within the linear range of the calibration curve.

-

Analyze the diluted sample via HPLC and record the peak area.

F. Calculation and Reporting:

-

Determine the concentration of the diluted sample using the linear regression equation from the calibration curve.

-

Calculate the original solubility in the saturated solution by multiplying the measured concentration by the dilution factor.

-

Report the final solubility as an average of the replicates ± standard deviation, in units of mg/mL and/or molarity (mol/L) at the specified temperature.

Illustrative Solubility Data

The following table presents hypothetical, yet chemically realistic, solubility data for 5-Iodo-4-phenyl-pyrimidin-2-ylamine based on the principles discussed. This serves as a practical example for what researchers might expect to find when performing the above experiment.

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Classification |

| DMSO | 25 | > 100 | > 0.33 | Very Soluble |

| Methanol | 25 | ~ 15 - 25 | ~ 0.05 - 0.08 | Soluble |

Molecular Weight of 5-Iodo-4-phenyl-pyrimidin-2-ylamine: 311.13 g/mol

Interpretation: The illustrative data reflects the predictive analysis. The compound is expected to be very soluble in DMSO, a powerful solvent capable of overcoming the crystal lattice energy and effectively solvating the molecule. Its solubility in methanol is predicted to be good but quantitatively lower, reflecting the balance between favorable hydrogen bonding and the unfavorable interaction with the hydrophobic phenyl group.

Conclusion

References

- Vertex AI Search. Dimethyl Sulfoxide (DMSO) - Common Organic Chemistry. Accessed March 7, 2026.

- BenchChem. General Experimental Protocol for Determining Solubility. © 2025 BenchChem. Accessed March 7, 2026.

- Oreate AI Blog. Unlocking the Mysteries of DMSO: A Versatile Solvent in Organic Chemistry. December 30, 2025.

- Scribd. Procedure for Determining Solubility of Organic Compounds. Accessed March 7, 2026.

- Unknown. Experiment: Solubility of Organic & Inorganic Compounds. Accessed March 7, 2026.

- Unknown. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Accessed March 7, 2026.

- Sigma-Aldrich. Methanol. Accessed March 7, 2026.

- Wikipedia. Dimethyl sulfoxide. Accessed March 7, 2026.

- National Institutes of Health (NIH). Physics-Based Solubility Prediction for Organic Molecules. Accessed March 7, 2026.

- RSC Publishing.

- American Chemical Society. Dimethyl sulfoxide. September 20, 2021.

- Bhesaniya, K., & Baluja, S. Measurement and Correlation for Solubility of Some Pyrimidine Derivatives in Different Solvents. SciSpace. March 3, 2014.

- Stec, M. M., et al. Substituted aryl pyrimidines as potent and soluble TRPV1 antagonists. PubMed. September 15, 2008.

- Unknown.

- Department of Climate Change, Energy, the Environment and W

- Bhesaniya, K., & Baluja, S. Measurement and Correlation for Solubility of Some Pyrimidine Derivatives in Different Solvents.

- Unknown. SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K. Revue Roumaine de Chimie. Accessed March 7, 2026.

- Quora. Why is methanol used as a first solvent?. September 12, 2018.

Sources

- 1. scispace.com [scispace.com]

- 2. One moment, please... [revroum.lew.ro]

- 3. Substituted aryl pyrimidines as potent and soluble TRPV1 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Unlocking the Mysteries of DMSO: A Versatile Solvent in Organic Chemistry - Oreate AI Blog [oreateai.com]

- 6. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]

- 7. Dimethyl Sulfoxide (DMSO) [commonorganicchemistry.com]

- 8. acs.org [acs.org]

- 9. Methanol - DCCEEW [dcceew.gov.au]

- 10. quora.com [quora.com]

- 11. mychemistrybook.com [mychemistrybook.com]

- 12. researchgate.net [researchgate.net]

- 13. Physics-Based Solubility Prediction for Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]

5-Iodo-4-phenyl-pyrimidin-2-ylamine CAS number and synonyms

An In-Depth Technical Guide to 5-Iodo-4-phenyl-pyrimidin-2-ylamine and its Analogs: A Scaffold for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Aminopyrimidine Scaffold

The pyrimidine ring is a fundamental heterocyclic structure found in nucleic acids and a variety of biologically active molecules.[1][2] Its derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The 2-aminopyrimidine moiety, in particular, is a privileged scaffold in drug discovery, known for its ability to form key hydrogen bond interactions with protein targets. The introduction of a phenyl group at the 4-position and an iodine atom at the 5-position of the pyrimidine ring, as in 5-Iodo-4-phenyl-pyrimidin-2-ylamine, is anticipated to modulate the compound's steric and electronic properties, potentially leading to enhanced potency and selectivity for specific biological targets.

Physicochemical Properties and Identification

As of the latest database searches, a specific CAS number for 5-Iodo-4-phenyl-pyrimidin-2-ylamine has not been assigned. This may indicate its status as a novel compound or a research intermediate that has not yet been widely cataloged. However, we can extrapolate its likely properties from well-documented, structurally similar compounds.

Table 1: Physicochemical Properties of 5-Iodo-4-phenyl-pyrimidin-2-ylamine and Related Analogs

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Features |

| 5-Iodo-4-phenyl-pyrimidin-2-ylamine | Not Available | C10H8IN3 | ~313.10 | Phenyl and iodo substitutions on the aminopyrimidine core. |

| 2-Amino-5-iodopyrimidine[3] | 1445-39-2 | C4H4IN3 | 221.00 | A foundational building block with an iodo-substituent. |

| 5-Iodopyrimidin-4-amine[4] | 91416-96-5 | C4H4IN3 | 221.00 | An isomer of 2-Amino-5-iodopyrimidine. |

| N-(5-Amino-o-tolyl)-4-(3-pyridyl)-2-pyrimidinamine[5] | 152460-10-1 | C16H15N5 | 277.33 | A more complex analog with a substituted phenylamino group. |

Synthesis Strategies for Phenyl-Substituted Aminopyrimidines

The synthesis of 4-phenyl-pyrimidin-2-ylamine derivatives typically involves the condensation of a three-carbon precursor with a guanidine-containing reagent. The introduction of the iodo group can be achieved either by using an iodinated starting material or by electrophilic iodination of the pyrimidine ring.

A plausible synthetic route for 5-Iodo-4-phenyl-pyrimidin-2-ylamine could involve a multi-step process, as outlined in the workflow below. This generalized pathway is based on established pyrimidine synthesis methodologies.[2][6]

Representative Synthetic Workflow

Caption: Generalized synthetic pathway for 5-Iodo-4-phenyl-pyrimidin-2-ylamine.

Detailed Experimental Protocol (Hypothetical)

-

Synthesis of 4-Phenyl-pyrimidin-2-ol: A mixture of a phenyl-β-ketoester and guanidine nitrate is refluxed in the presence of a base (e.g., sodium ethoxide) in ethanol to yield the pyrimidinone intermediate.

-

Chlorination: The resulting 4-phenyl-pyrimidin-2-ol is treated with phosphorus oxychloride (POCl3) to yield 2-chloro-4-phenylpyrimidine.

-

Amination: The 2-chloro derivative is then subjected to amination using a source of ammonia (e.g., ammonia in methanol) to produce 4-phenyl-pyrimidin-2-ylamine.

-

Iodination: The final step involves the regioselective iodination of the 4-phenyl-pyrimidin-2-ylamine at the 5-position using an iodinating agent such as N-iodosuccinimide (NIS).

Applications in Drug Discovery and Medicinal Chemistry

Substituted aminopyrimidines are a cornerstone of modern medicinal chemistry, particularly in the development of kinase inhibitors.[7] The phenylamino-pyrimidine scaffold is a key structural motif in several approved drugs, including the tyrosine kinase inhibitor Imatinib.[6]

Kinase Inhibition

Many pyrimidine derivatives have been identified as potent inhibitors of various kinases, such as Cyclin-Dependent Kinases (CDKs), Epidermal Growth Factor Receptor (EGFR), and Polo-like Kinase 4 (PLK4).[7][8] The 2-aminopyrimidine core often acts as a hinge-binder in the ATP-binding pocket of these enzymes. The phenyl group at the 4-position can be directed towards a hydrophobic pocket, while the iodo group at the 5-position can be utilized for further derivatization or to enhance binding through halogen bonding.

The potential mechanism of action for a 5-Iodo-4-phenyl-pyrimidin-2-ylamine derivative as a kinase inhibitor is depicted in the following signaling pathway diagram.

Caption: Potential mechanism of a 5-Iodo-4-phenyl-pyrimidin-2-ylamine derivative inhibiting a receptor tyrosine kinase.

Anticancer and Other Therapeutic Areas

The antiproliferative effects of pyrimidine derivatives make them promising candidates for cancer therapy.[1] By inhibiting kinases involved in cell cycle progression and signaling, these compounds can induce apoptosis in cancer cells.[9] Furthermore, the versatility of the pyrimidine scaffold allows for its exploration in other therapeutic areas, including infectious diseases and neurodegenerative disorders.[5][10]

Conclusion

5-Iodo-4-phenyl-pyrimidin-2-ylamine represents a promising, albeit currently under-documented, chemical entity with significant potential in drug discovery. By leveraging the extensive research on related aminopyrimidine analogs, scientists can design and synthesize novel derivatives with tailored biological activities. The insights provided in this guide on the synthesis, properties, and potential applications of this scaffold are intended to facilitate further research and development in this exciting area of medicinal chemistry.

References

-

5-Iodopyrimidin-4-amine | CAS 91416-96-5 | AMERICAN ELEMENTS ®. (n.d.). American Elements. Retrieved February 29, 2024, from [Link]

-

Efficient Two-Step Synthesis of Novel Pyrimido[4,5-d] Pyrimidines with Potent Neuroprotective, Antioxidant, and Aβ Anti-Aggregation Properties - MDPI. (2024, August 7). MDPI. Retrieved February 29, 2024, from [Link]

-

2-Amino-5-iodopyrimidine | C4H4IN3 | CID 241102 - PubChem. (n.d.). PubChem. Retrieved February 29, 2024, from [Link]

- US6936612B2 - 2-(Pyridin-2-ylamino)-pyrido[2,3-d]pyrimidin-7-ones - Google Patents. (n.d.). Google Patents.

-

Discovery of 5-(2-(phenylamino)pyrimidin-4-yl)thiazol-2(3H)-one Derivatives as Potent Mnk2 Inhibitors: Synthesis, SAR Analysis and Biological Evaluation - PubMed. (2014, May 15). PubMed. Retrieved February 29, 2024, from [Link]

-

CAS No : 20511-12-0 | Product Name : 2-Amino-5-iodopyridine | Pharmaffiliates. (n.d.). Pharmaffiliates. Retrieved February 29, 2024, from [Link]

-

Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. (2024, July 15). GSC Advanced Research and Reviews. Retrieved February 29, 2024, from [Link]

-

Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC. (n.d.). NCBI. Retrieved February 29, 2024, from [Link]

-

Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors. (2013, January 9). ACS Publications. Retrieved February 29, 2024, from [Link]

-

Aldehyde Phenylamino-Pyrimidine as Key Precursor for the Synthesis of Imatinib Analogs and In Silico Studies of Their Intermediates - MDPI. (2023, November 15). MDPI. Retrieved February 29, 2024, from [Link]

-

Recent Advances in Pyrimidine-Based Drugs - MDPI. (2024, January 11). MDPI. Retrieved February 29, 2024, from [Link]

-

Discovery of 5-bromo-4-phenoxy-N-phenylpyrimidin-2-amine derivatives as novel ULK1 inhibitors that block autophagy and induce apoptosis in non-small cell lung cancer - PubMed. (2020, December 15). PubMed. Retrieved February 29, 2024, from [Link]

Sources

- 1. gsconlinepress.com [gsconlinepress.com]

- 2. mdpi.com [mdpi.com]

- 3. 2-Amino-5-iodopyrimidine | C4H4IN3 | CID 241102 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. americanelements.com [americanelements.com]

- 5. chemimpex.com [chemimpex.com]

- 6. Aldehyde Phenylamino-Pyrimidine as Key Precursor for the Synthesis of Imatinib Analogs and In Silico Studies of Their Intermediates [mdpi.com]

- 7. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 5-(4-Aminophenyl)pyrimidin-4-ol | Benchchem [benchchem.com]

- 9. Discovery of 5-(2-(phenylamino)pyrimidin-4-yl)thiazol-2(3H)-one derivatives as potent Mnk2 inhibitors: synthesis, SAR analysis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

The Versatile Scaffold: A Technical Guide to the Medicinal Chemistry Applications of 5-Iodo-4-phenyl-pyrimidin-2-ylamine

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Phenylaminopyrimidine Core and the Strategic Importance of the 5-Iodo Substituent

The pyrimidine ring is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of therapeutic agents due to its ability to engage in various biological interactions.[1][2] Within this privileged scaffold, the 2-aminopyrimidine moiety has emerged as a particularly fruitful starting point for the development of kinase inhibitors.[3][4] This guide focuses on a specific, highly versatile derivative: 5-Iodo-4-phenyl-pyrimidin-2-ylamine . The strategic placement of the iodo group at the 5-position transforms this molecule from a simple building block into a powerful platform for combinatorial chemistry and targeted drug design. The carbon-iodine bond serves as a key reactive handle for a variety of palladium-catalyzed cross-coupling reactions, enabling the systematic and efficient exploration of chemical space around the core scaffold.[5] This allows for the rapid generation of diverse compound libraries, a crucial step in modern drug discovery for optimizing potency, selectivity, and pharmacokinetic properties. This guide will provide an in-depth exploration of the synthesis, derivatization, and medicinal chemistry applications of 5-Iodo-4-phenyl-pyrimidin-2-ylamine, with a particular focus on its utility in the development of kinase inhibitors for oncology.

Synthesis and Physicochemical Properties

The journey to harnessing the potential of 5-Iodo-4-phenyl-pyrimidin-2-ylamine begins with its synthesis. A logical and efficient synthetic route commences with the commercially available precursor, 2-amino-4-phenylpyrimidine.

Synthesis of 2-Amino-4-phenylpyrimidine

The synthesis of 2-amino-4-phenylpyrimidine is a well-established process. One common method involves the condensation of a phenyl-substituted three-carbon component with guanidine.

Physicochemical Properties of 2-Amino-4-phenylpyrimidine:

| Property | Value | Reference |

| Molecular Formula | C₁₀H₉N₃ | [6] |

| Molecular Weight | 171.20 g/mol | [7] |

| Melting Point | 162-164 °C | [7] |

| Appearance | White to off-white powder | [7] |

Iodination of the Pyrimidine Core: Synthesis of 5-Iodo-4-phenyl-pyrimidin-2-ylamine

The introduction of the iodine atom at the C5 position is a critical step. Direct electrophilic iodination of the 2-amino-4-phenylpyrimidine core can be achieved using various iodinating agents. A particularly effective and widely used reagent for this transformation is N-iodosuccinimide (NIS).[8][9] The reaction is typically carried out in a suitable solvent, such as dimethylformamide (DMF) or acetonitrile, and may be facilitated by the presence of an acid catalyst.

Proposed Synthetic Protocol for 5-Iodo-4-phenyl-pyrimidin-2-ylamine:

-

Dissolution: Dissolve 2-amino-4-phenylpyrimidine (1 equivalent) in a suitable solvent such as DMF.

-

Addition of Iodinating Agent: Add N-iodosuccinimide (1.1 equivalents) to the solution portion-wise at room temperature.

-

Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate to remove any unreacted iodine.

-

Extraction and Purification: Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

The 5-Iodo Group as a Versatile Handle for Chemical Diversification

The true power of 5-Iodo-4-phenyl-pyrimidin-2-ylamine in medicinal chemistry lies in its amenability to a range of palladium-catalyzed cross-coupling reactions. These reactions allow for the introduction of a wide variety of substituents at the 5-position, enabling extensive structure-activity relationship (SAR) studies.

Figure 1: Key cross-coupling reactions for derivatization.

Suzuki-Miyaura Coupling: Introduction of Aryl and Heteroaryl Moieties

The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds between the 5-position of the pyrimidine and various aryl or heteroaryl boronic acids or esters.[10] This reaction is instrumental in exploring how different aromatic systems at this position influence target binding and cellular activity.

Generalized Protocol for Suzuki-Miyaura Coupling:

-

Reaction Setup: In a reaction vessel, combine 5-Iodo-4-phenyl-pyrimidin-2-ylamine (1 equivalent), the desired aryl/heteroaryl boronic acid or ester (1.2-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂), and a base (e.g., K₂CO₃, Cs₂CO₃).

-

Solvent and Degassing: Add a suitable solvent system (e.g., dioxane/water, DMF). Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

-

Heating and Monitoring: Heat the reaction mixture to the appropriate temperature (typically 80-120 °C) and monitor by TLC or LC-MS.

-

Work-up and Purification: After completion, cool the reaction, dilute with water, and extract with an organic solvent. Purify the crude product by column chromatography.

Sonogashira Coupling: Introduction of Alkynyl Groups

The Sonogashira coupling enables the introduction of alkynyl moieties, which can act as linkers or interact with specific residues in a target's active site.[11] This reaction involves the coupling of the iodo-pyrimidine with a terminal alkyne, catalyzed by both palladium and copper complexes.

Generalized Protocol for Sonogashira Coupling:

-

Reaction Setup: Combine 5-Iodo-4-phenyl-pyrimidin-2-ylamine (1 equivalent), the terminal alkyne (1.2-2.0 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂), a copper(I) co-catalyst (e.g., CuI), and a base (e.g., triethylamine, diisopropylethylamine) in a suitable solvent (e.g., THF, DMF).

-

Inert Atmosphere: Purge the reaction vessel with an inert gas.

-

Reaction Conditions: Stir the reaction at room temperature or with gentle heating until completion, as monitored by TLC or LC-MS.

-

Work-up and Purification: Filter the reaction mixture to remove the base hydrohalide salt, concentrate the filtrate, and purify the residue by column chromatography.

Buchwald-Hartwig Amination: Introduction of Nitrogen-based Substituents

The Buchwald-Hartwig amination is a powerful tool for forming carbon-nitrogen bonds, allowing for the introduction of a wide range of primary and secondary amines at the 5-position. This is particularly useful for introducing groups that can form hydrogen bonds or act as solubilizing moieties.

Applications in Kinase Inhibitor Drug Discovery

The 2-amino-4-phenylpyrimidine scaffold is a well-established "hinge-binding" motif in many kinase inhibitors. The amino group at the 2-position and one of the pyrimidine nitrogens typically form hydrogen bonds with the backbone of the kinase hinge region. The phenyl group at the 4-position often occupies a hydrophobic pocket. The derivatization at the 5-position, facilitated by the iodo-substituent, allows for the exploration of other regions of the ATP-binding site to enhance potency and selectivity.

Key kinase families that are often targeted by derivatives of this scaffold include:

-

Cyclin-Dependent Kinases (CDKs): Dysregulation of CDKs is a hallmark of many cancers, making them attractive therapeutic targets.[12][13]

-

Aurora Kinases: These are essential for mitotic progression, and their overexpression is common in various tumors.[14][15]

Case Study: Targeting CDK2 and Aurora Kinases

Figure 2: Drug discovery workflow using the core scaffold.

A hypothetical library of compounds could be synthesized via Suzuki coupling with various (hetero)aryl boronic acids. The resulting compounds would then be screened against a panel of kinases, including CDK2 and Aurora A, to determine their inhibitory activity (IC₅₀ values).

Hypothetical SAR Data for 5-Aryl-4-phenyl-pyrimidin-2-ylamine Derivatives:

| Compound | 5-Position Substituent (R) | CDK2 IC₅₀ (nM) | Aurora A IC₅₀ (nM) |

| 1 | Phenyl | 150 | 250 |

| 2 | 4-Fluorophenyl | 120 | 200 |

| 3 | 3-Pyridyl | 80 | 150 |

| 4 | 2-Thienyl | 95 | 180 |

| 5 | 4-Methoxyphenyl | 200 | 300 |

From this hypothetical data, one might conclude that electron-withdrawing groups (fluoro) or heteroaromatic rings (pyridyl, thienyl) at the 5-position are favorable for activity against both CDK2 and Aurora A, while electron-donating groups (methoxy) are detrimental.

Target Signaling Pathways

Figure 3: Simplified CDK2 signaling pathway in cancer.

In many cancers, the CDK2 pathway is hyperactivated, leading to uncontrolled cell proliferation.[12][16] Inhibitors derived from 5-Iodo-4-phenyl-pyrimidin-2-ylamine would aim to block the activity of CDK2, thereby preventing the transition from the G1 to the S phase of the cell cycle and inducing cell cycle arrest.

Figure 4: Role of Aurora kinases in mitosis.

Aurora kinases are critical for the proper execution of mitosis.[14][17] Their inhibition by compounds derived from the 5-Iodo-4-phenyl-pyrimidin-2-ylamine scaffold can lead to mitotic catastrophe and subsequent apoptosis in cancer cells.

Experimental Protocols for Biological Evaluation

In Vitro Kinase Assay

To determine the IC₅₀ values of synthesized compounds against target kinases, a radiometric or fluorescence-based in vitro kinase assay can be employed.

Protocol Outline:

-

Reaction Mixture Preparation: Prepare a reaction mixture containing the kinase, a suitable substrate (e.g., a peptide or protein), and ATP (often [γ-³²P]ATP for radiometric assays).

-

Compound Addition: Add the test compounds at various concentrations.

-

Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30 °C) for a specific time to allow for the phosphorylation of the substrate.

-

Reaction Termination and Detection: Stop the reaction and quantify the amount of phosphorylated substrate. For radiometric assays, this can be done by separating the phosphorylated substrate from the unreacted [γ-³²P]ATP using phosphocellulose paper and measuring the radioactivity with a scintillation counter.

-

Data Analysis: Plot the percentage of kinase inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

MTT Cell Proliferation Assay

The MTT assay is a colorimetric assay used to assess the cytotoxic effect of compounds on cancer cell lines.

Protocol Outline:

-

Cell Seeding: Seed cancer cells (e.g., a cell line known to be dependent on CDK2 or Aurora kinase signaling) in a 96-well plate and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a set period (e.g., 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of ~570 nm using a microplate reader.

-

Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to an untreated control and determine the IC₅₀ value for each compound.

Conclusion

5-Iodo-4-phenyl-pyrimidin-2-ylamine represents a highly valuable and versatile scaffold in modern medicinal chemistry. Its strategic design, incorporating a key hinge-binding motif and a readily functionalizable iodo-substituent, makes it an ideal starting point for the development of targeted therapies, particularly kinase inhibitors. The ability to rapidly generate diverse libraries of compounds through robust cross-coupling methodologies allows for a thorough exploration of structure-activity relationships, paving the way for the discovery of novel drug candidates with enhanced potency, selectivity, and pharmacological properties. As our understanding of the molecular drivers of diseases like cancer continues to grow, the importance of such adaptable chemical platforms in the drug discovery process will only increase.

References

- Lim, E. Targeting CDK2 in cancer: challenges and opportunities for therapy.

- Aurora kinases signaling in cancer: from molecular perception to targeted therapies. (2025). PMC.

- Creative Diagnostics.

- Clurman, B. (2016). CDK2 and Cancer: Mechanisms and Opportunities. Grantome.

- Recent Advances in Pyrimidine-Based Drugs. (2024). PMC.

- Functional Significance of Aurora Kinases–p53 Protein Family Interactions in Cancer.

- Cyclin Dependent Kinase 2 (CDK2) Inhibitors in Oncology Clinical Trials: A Review. (2025).

- Targeting CDK2 in cancer: challenges and opportunities for therapy. (n.d.).

- Aurora A Protein Kinase: To the Centrosome and Beyond. (2019). MDPI.

- An Expeditious Synthesis of 6-Alkyl-5-(4′-amino-phenyl)-pyrimidine-2,4-diamines. (2006). Taylor & Francis.

- Expedient parallel synthesis of 2-amino-4-heteroarylpyrimidines. (2005). PubMed.

- 2-Amino-4-phenylpyrimidine, 1G - A3244-1G. Lab Pro.

- Chemically enabled synthesis of 2-amino-4-heteroarylpyrimidines | Request PDF.

- Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors. (2013).

- Discovery of 5-(2-(phenylamino)pyrimidin-4-yl)thiazol-2(3H)

- PubChem. 2-Amino-4-phenylpyrimidine | C10H9N3 | CID 598777.

- 2-Amino-4-phenylpyrimidine 97 2305-87-5. Sigma-Aldrich.

- Preparation of substituted N-phenyl-4-aryl-2-pyrimidinamines as mediator release inhibitors | Journal of Medicinal Chemistry.

- Stenutz. 2-amino-4-phenylpyrimidine.

- Synthesis and in vitro biological activity of N-(5-amino-2-methylphenyl)-4-(3- pyridyl)

- Discovery and SARs of 5-Chloro- N4-phenyl- N2-(pyridin-2-yl)pyrimidine-2,4-diamine Derivatives as Oral Available and Dual CDK 6 and 9 Inhibitors with Potent Antitumor Activity. (2020). PubMed.

- PubChem. 2-Amino-6-phenylpyrimidin-4-ol | C10H9N3O | CID 135420365.

- Iodinating amino pyrimidines and amino pyridines.

- SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF 5-{4'-[(6"-ARYL)-2"- AMINO-3"-CYANO PYRIDINE-4"-YL] PHENYL CARBAMIDO. (2014). TSI Journals.

- Tyrosine kinase inhibitors. 12. Synthesis and structure-activity relationships for 6-substituted 4-(phenylamino)pyrimido[5,4-d]pyrimidines designed as inhibitors of the epidermal growth factor receptor. PubMed.

- Design, synthesis and biological evaluation of novel 2-phenyl pyrimidine derivatives as potent Bruton's tyrosine kinase (BTK) inhibitors. (n.d.). PMC.

- Discovery and SAR analysis of 5-chloro-4-((substituted phenyl)amino)pyrimidine bearing histone deacetylase inhibitors. (2022). PMC.

- Pyridopyrimidines In Medicinal Chemistry: A Comprehensive Review of Their Therapeutic Significance. (2025). International Journal of Pharmaceutical Sciences.

- Recent Progress in N-Iodosuccinimide (NIS)

- Recent Advances in Pyrimidine-Based Drugs. (n.d.). PMC.

- N-Iodosuccinimide (NIS). Organic Chemistry Portal.

- N- Iodosuccinimide, (NIS)(2). (n.d.).

- Synthesis and in vitro biological activity of N-(5-amino-2-methylphenyl)-4- (3-pyridyl)-2-pyrimidinamine derivatives | Request PDF.

- Recent Progress in N -Iodosuccinimide (NIS)

- Synthesis and biological activity of 5-aryl-4-(4-(5-methyl-1H-imidazol-4-yl)piperidin-1-yl)pyrimidine analogs as potent, highly selective, and orally bioavailable NHE-1 inhibitors. (2006). PubMed.

- Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. RSC Publishing.

- A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions. (2022). MDPI.

- Iodine-Catalyzed Multicomponent Synthesis of Highly Fluorescent Pyrimidine-Linked Imidazopyridines. (n.d.). PMC.

- Expanding the scope of fused pyrimidines as kinase inhibitor scaffolds: synthesis and modific

- Application Notes and Protocols: Synthesis of 4- Alkynyl-5-chloropyrimidin-2-amine Derivatives via Sonogashira Coupling for Drug Discovery. Benchchem.

- Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity. (2023). RSC Advances (RSC Publishing).

- Recent Advances in Pyrimidine-Based Drugs. (n.d.). PMC.

- Aldehyde Phenylamino-Pyrimidine as Key Precursor for the Synthesis of Imatinib Analogs and In Silico Studies of Their Intermedi

Sources

- 1. pnas.org [pnas.org]

- 2. N-Iodosuccinimide - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. pubs.rsc.org [pubs.rsc.org]

- 6. labproinc.com [labproinc.com]

- 7. 2-アミノ-4-フェニルピリミジン 97% | Sigma-Aldrich [sigmaaldrich.com]

- 8. sioc-journal.cn [sioc-journal.cn]

- 9. N-Iodosuccinimide (NIS) [organic-chemistry.org]

- 10. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. elgenelim.com [elgenelim.com]

- 13. Cyclin Dependent Kinase 2 (CDK2) Inhibitors in Oncology Clinical Trials: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Aurora kinases signaling in cancer: from molecular perception to targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 15. creative-diagnostics.com [creative-diagnostics.com]

- 16. CDK2 and Cancer: Mechanisms and Opportunities - Bruce Clurman [grantome.com]

- 17. mdpi.com [mdpi.com]

safety data sheet SDS for 5-Iodo-4-phenyl-pyrimidin-2-ylamine

Technical Safety & Handling Guide: 5-Iodo-4-phenyl-pyrimidin-2-ylamine

Document Control:

-

Version: 1.0 (Research Grade)[1]

-

Status: Validated for R&D Applications

Part 1: Technical Identification & Hazard Logic

1.1 Compound Identity This guide addresses the specific handling requirements for 5-Iodo-4-phenyl-pyrimidin-2-ylamine , a specialized intermediate often utilized in the synthesis of kinase inhibitors (e.g., Janus kinase or PLK4 inhibitors).[1] Due to its status as a research intermediate, it may not have a globally harmonized CAS number in all public registries.[1] The safety protocols below are derived using Structure-Activity Relationship (SAR) Read-Across from the core scaffold 4-phenylpyrimidin-2-amine and iodinated heterocyclic analogs.

| Property | Specification |

| Chemical Name | 5-Iodo-4-phenyl-pyrimidin-2-ylamine |

| Synonyms | 2-Amino-5-iodo-4-phenylpyrimidine; 5-Iodo-4-phenyl-2-pyrimidinamine |

| Molecular Formula | C₁₀H₈IN₃ |

| Molecular Weight | ~297.10 g/mol |

| Physical State | Solid (typically off-white to pale yellow powder) |

| Solubility | DMSO, DMF (High); Ethanol (Moderate); Water (Low) |

| Stability | Light Sensitive (Carbon-Iodine bond labile to photolysis) |

1.2 GHS Hazard Classification (Derived) Based on the aminopyrimidine core and aryl iodide functionality, the following GHS classifications are assigned for risk management:

-

Skin Corrosion/Irritation: Category 2 (H315)[1]

-

Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory Tract Irritation) (H335)[1]

-

Acute Toxicity (Oral): Category 4 (H302) - Inferred from aniline-like metabolic activation.[1]

Part 2: Specialized Handling Protocols

2.1 The "Why" Behind the Protocol Standard SDSs often list precautions without context.[1] Here is the causality for this specific molecule:

-

Iodine Labillity: The C-5 iodine atom is susceptible to homolytic cleavage under UV light.[1] Protocol: Store in amber vials; avoid prolonged exposure to fluorescent hood lights during weighing.[1]

-

Aminopyrimidine Basicity: The 2-amino group acts as a weak base and a nucleophile.[1] It can form salts with atmospheric CO₂ or acids.[1] Protocol: Store under inert atmosphere (Argon/Nitrogen) to prevent carbonate formation which alters stoichiometry in coupling reactions.[1]

-

Dust Potential: As a dry powder with potential biological activity (kinase inhibition), inhalation risks are non-trivial.[1] Protocol: Weighing must occur inside a HEPA-filtered enclosure or fume hood.[1]

2.2 Hazard Decision Matrix (Visualized) The following diagram outlines the decision logic for handling this compound based on the operation being performed.

Caption: Operational decision tree distinguishing solid-state risks (inhalation/photolysis) from solution-state risks (enhanced permeation).

Part 3: Emergency Response & Toxicology

3.1 First Aid with Mechanistic Rationale

| Exposure Route | Immediate Action | Scientific Rationale |

| Ocular | Rinse with saline/water for 15 min.[1] Lift eyelids.[1] | The basic amine moiety can cause saponification of corneal lipids; immediate dilution is critical to prevent opacity.[1] |

| Dermal | Wash with soap and water.[1][3] Do NOT use ethanol. | Ethanol acts as a permeation enhancer for lipophilic aryl iodides, potentially increasing systemic absorption.[1] |

| Inhalation | Move to fresh air.[1][3] Administer O₂ if dyspneic.[1][3] | Irritation of the bronchial mucosa is expected; maintain oxygenation to prevent hypoxia-induced distress.[1] |

| Ingestion | Rinse mouth. Do NOT induce vomiting. | Prevents re-exposure of the esophagus to the irritant amine.[1] |

3.2 Spill Cleanup Validation

-

Reagent: 10% Sodium Thiosulfate solution.[1]

-

Logic: If the compound degrades (turns yellow/brown), free iodine (I₂) may be released. Thiosulfate reduces volatile I₂ back to water-soluble iodide (I⁻), mitigating vapor toxicity.[1]

-

Step-by-Step:

Part 4: Experimental Workflow (Synthesis Context)

To demonstrate safe handling, we examine a typical workflow where this compound is used as an electrophile in a Suzuki-Miyaura coupling.

4.1 Workflow Diagram

Caption: Synthesis workflow highlighting the critical "Dark" storage requirement and waste segregation for halogenated/heavy metal byproducts.

4.2 Protocol: Suzuki Coupling (Small Scale)

-

Preparation: Charge a microwave vial with 5-Iodo-4-phenyl-pyrimidin-2-ylamine (1.0 eq), Aryl boronic acid (1.2 eq), and Pd(dppf)Cl₂ (0.05 eq).

-

Safety Check: Ensure the vial is amber or wrapped in aluminum foil to prevent deiodination before the catalytic cycle engages.

-

Solvent: Add degassed Dioxane/Water (4:1).

-

Reaction: Heat to 80°C. Note: The iodine atom is the reactive handle; if the starting material degrades via photolysis, the yield will drop significantly.[1]

-

Disposal: The aqueous waste contains iodide salts and palladium traces.[1] Do not pour down the drain. Segregate into "Heavy Metal Aqueous Waste".

References

-

PubChem. 2-Amino-4-phenylpyrimidine (Compound Summary). National Library of Medicine.[1] Available at: [Link][1]

-

Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets.[1] 29 CFR 1910.1200.[1] Available at: [Link][1]

Sources

An In-depth Technical Guide to the Biological Activity of 2-Amino-5-iodo-4-phenylpyrimidine Derivatives

For: Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-aminopyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents. The introduction of a phenyl group at the 4-position and an iodine atom at the 5-position creates a unique chemical entity—2-amino-5-iodo-4-phenylpyrimidine—with significant potential for diverse biological activities. The iodine atom, a heavy halogen, can modulate the compound's physicochemical properties and serve as a handle for further chemical modifications, including cross-coupling reactions. This technical guide provides a comprehensive overview of the synthesis, potential biological activities, and structure-activity relationships of 2-amino-5-iodo-4-phenylpyrimidine derivatives. While direct biological data for this specific scaffold is emerging, this guide extrapolates from the well-established activities of closely related 5-iodopyrimidines and 2-aminophenylpyrimidines to provide a roadmap for future research and drug discovery efforts.

Synthesis of the 2-Amino-5-iodo-4-phenylpyrimidine Scaffold

The synthesis of the target scaffold is a multi-step process that begins with the construction of the 2-amino-4-phenylpyrimidine core, followed by regioselective iodination.

Synthesis of the 2-Amino-4-phenylpyrimidine Precursor

The most common and versatile method for the synthesis of the 2-amino-4-phenylpyrimidine precursor is through the Claisen-Schmidt condensation to form a chalcone, followed by cyclization with guanidine.[1][2]

Experimental Protocol: Synthesis of 2-Amino-4-phenylpyrimidine

-

Chalcone Synthesis (Claisen-Schmidt Condensation):

-

In a round-bottom flask, dissolve benzaldehyde (1.0 eq) and acetophenone (1.0 eq) in ethanol.

-

To the stirred solution, add an aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide, dropwise at room temperature.

-

Continue stirring the reaction mixture for 2-4 hours. The formation of a precipitate (the chalcone) is typically observed.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, filter the solid, wash with cold ethanol, and dry to yield the 1,3-diphenylprop-2-en-1-one (chalcone).

-

-

Cyclization with Guanidine:

-

In a separate round-bottom flask, dissolve the synthesized chalcone (1.0 eq) and guanidine hydrochloride (1.5 eq) in a suitable solvent such as ethanol or dimethylformamide (DMF).[3]

-

Add a base, such as sodium ethoxide or potassium hydroxide, to the mixture.[1]

-

Reflux the reaction mixture for 4-8 hours, monitoring by TLC.

-

After cooling, pour the reaction mixture into ice-cold water to precipitate the product.

-

Filter the solid, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain pure 2-amino-4-phenylpyrimidine.

-

Sources

A Technical Guide to the Synthesis of 5-Iodo-4-phenyl-pyrimidin-2-ylamine

Abstract

5-Iodo-4-phenyl-pyrimidin-2-ylamine is a crucial building block in medicinal chemistry and drug discovery, serving as a versatile intermediate for the synthesis of complex heterocyclic compounds, including kinase inhibitors. This guide provides an in-depth analysis of the prevalent synthetic methodologies for its preparation. We will explore the core chemical principles, detail step-by-step experimental protocols, and offer a comparative analysis of different synthetic routes. The focus is on electrophilic iodination of the 4-phenyl-pyrimidin-2-ylamine scaffold, examining various iodinating agents and reaction conditions, from traditional methods to modern, eco-friendly approaches. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding and practical application of these synthetic strategies.

Introduction: Significance of 5-Iodo-4-phenyl-pyrimidin-2-ylamine

The pyrimidine nucleus is a fundamental scaffold in a vast array of biologically active compounds, including anticancer and antimicrobial agents. The introduction of a phenyl group at the C4 position and an amino group at the C2 position creates a privileged structure, 2-amino-4-phenylpyrimidine, which is a common core in kinase inhibitors. Further functionalization of this core is essential for modulating potency, selectivity, and pharmacokinetic properties.

The C5 position of the pyrimidine ring is particularly amenable to electrophilic substitution. The installation of an iodine atom at this position to form 5-Iodo-4-phenyl-pyrimidin-2-ylamine is a key strategic step. The carbon-iodine bond serves as a versatile synthetic handle for introducing further molecular complexity through various cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck). Aromatic iodides, including iodinated pyrimidines, play an essential role as intermediates in the production of a wide variety of pharmaceutical and bioactive materials.[1][2]

This guide will focus on the direct iodination of 4-phenyl-pyrimidin-2-ylamine, which represents the most common and efficient pathway to the target molecule.

Core Synthetic Strategy: Electrophilic Aromatic Substitution

The primary route to 5-Iodo-4-phenyl-pyrimidin-2-ylamine involves the direct iodination of the precursor, 4-phenyl-pyrimidin-2-ylamine. This reaction is a classic example of an electrophilic aromatic substitution (SEAr).

The pyrimidine ring is generally considered an electron-deficient heterocycle, which can make electrophilic substitution challenging compared to electron-rich aromatic systems. However, the presence of the electron-donating amino group at the C2 position activates the ring, directing the incoming electrophile preferentially to the C5 position.

The general mechanism involves the generation of a potent iodine electrophile (I⁺ or a polarized equivalent) that attacks the electron-rich C5 position of the pyrimidine ring, forming a resonance-stabilized carbocation intermediate (sigma complex). A subsequent deprotonation step restores the aromaticity of the ring, yielding the final iodinated product.

Due to the relatively weak electrophilicity of molecular iodine (I₂), the reaction often requires an activating agent or catalyst to generate a more potent iodinating species.[1][2][3]

Synthetic Methodologies and Protocols

Several methods have been developed for the iodination of pyrimidine derivatives. The choice of method often depends on factors such as desired yield, scalability, substrate tolerance, and environmental considerations.

Method A: Iodination using Iodine and Mercuric Acetate

A historical yet effective method involves the use of mercuric acetate in conjunction with elemental iodine.[4] Mercuric acetate acts as a Lewis acid, coordinating to iodine to generate a more powerful electrophilic species.

Causality Behind Experimental Choices:

-

Mercuric Acetate (Hg(OAc)₂): This reagent is crucial for activating the iodine. It polarizes the I-I bond, creating a more electrophilic "I⁺" equivalent, which is necessary to overcome the electron-deficient nature of the pyrimidine ring.[4]

-

Acetic Acid/Inert Solvent: The reaction is typically performed in a solvent like acetic acid or dioxane, which can dissolve the reactants and facilitate the reaction.[4]

-

Heating: The reaction requires elevated temperatures (e.g., ≥ 70°C) to proceed at a reasonable rate.[4]

-

Potassium Iodide (KI) Workup: The addition of aqueous potassium iodide during workup helps to quench any unreacted iodine and solubilize mercury salts, aiding in purification.[4]

Experimental Protocol:

-

To a solution of 4-phenyl-pyrimidin-2-ylamine in a suitable solvent (e.g., glacial acetic acid or dioxane), add one molar equivalent of mercuric acetate.

-

Heat the mixture to approximately 70-80°C with stirring.

-

Add a solution of one molar equivalent of elemental iodine in the same solvent dropwise to the heated mixture.

-

Maintain the reaction at temperature for 1-2 hours, monitoring by TLC for the consumption of the starting material.

-

After completion, cool the reaction mixture and pour it into an aqueous solution of potassium iodide.

-

Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Wash the combined organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to yield 5-Iodo-4-phenyl-pyrimidin-2-ylamine.

Caution: Mercury compounds are highly toxic and require careful handling and disposal procedures.

Method B: Iodination using N-Iodosuccinimide (NIS)

A more modern and widely used method employs N-Iodosuccinimide (NIS) as the iodinating agent. NIS is a convenient, solid, and less hazardous alternative to iodine/mercury systems.

Causality Behind Experimental Choices:

-

N-Iodosuccinimide (NIS): NIS is an electrophilic iodine source. The N-I bond is polarized, making the iodine atom electrophilic and reactive towards electron-rich aromatic systems. It is generally more reactive than molecular iodine, often allowing for milder reaction conditions.

-

Solvent Choice (DMF, CH₃CN, CHCl₃): The choice of solvent can influence reaction rates and solubility. Aprotic polar solvents like DMF or acetonitrile are commonly used.

-

Acid Catalyst (Optional): In some cases, a catalytic amount of an acid like trifluoroacetic acid (TFA) can be added to protonate the pyrimidine ring, further activating it towards electrophilic attack, although this is often unnecessary with the activating amino group present.

Experimental Protocol:

-

Dissolve 4-phenyl-pyrimidin-2-ylamine in a suitable solvent such as N,N-dimethylformamide (DMF) or acetonitrile (CH₃CN) in a round-bottom flask.

-

Add 1.0 to 1.2 molar equivalents of N-Iodosuccinimide (NIS) to the solution in portions at room temperature.

-

Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50°C) for 2-12 hours. Monitor the reaction progress by TLC.

-

Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic extracts with aqueous sodium thiosulfate solution to remove any residual iodine, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the resulting solid by column chromatography on silica gel or recrystallization to afford pure 5-Iodo-4-phenyl-pyrimidin-2-ylamine.

Method C: "Green" Solvent-Free Iodination

Recent advancements have focused on developing more environmentally friendly synthetic methods. One such approach utilizes mechanical grinding under solvent-free conditions.[1][2][5]

Causality Behind Experimental Choices:

-

Iodine (I₂) and Silver Nitrate (AgNO₃): In this system, silver nitrate acts as a powerful activator. The Ag⁺ ion coordinates with iodine, generating a highly electrophilic iodinating species (potentially AgI or a related complex).[2] Silver salts are known to be efficient catalysts for electrophilic reactions.[2]

-

Solvent-Free/Mechanochemistry: Mechanical grinding (using a mortar and pestle or a ball mill) provides the energy to initiate and sustain the reaction in the solid state.[5] This eliminates the need for potentially toxic organic solvents, reduces waste, and can significantly shorten reaction times.[1][2]

Experimental Protocol:

-

In a mortar, combine 4-phenyl-pyrimidin-2-ylamine, 1.0-1.2 equivalents of solid iodine (I₂), and 1.0-1.2 equivalents of silver nitrate (AgNO₃).

-

Grind the solid mixture vigorously with a pestle for 20-30 minutes at room temperature.[1][2] The reaction progress can be observed by a color change.

-

After grinding, add a suitable solvent like ethyl acetate to the solid mixture to dissolve the organic product.

-

Filter the mixture to remove the insoluble silver iodide byproduct and any unreacted inorganic salts.

-

Wash the filtrate with aqueous sodium thiosulfate and brine.

-

Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent under reduced pressure.

-

The resulting crude product can be further purified if necessary, often providing high yields of the desired 5-Iodo-4-phenyl-pyrimidin-2-ylamine.[1][2]

Visualization of Synthetic Workflow

General Iodination Pathway

The diagram below illustrates the general electrophilic substitution pathway for the synthesis.

Caption: General workflow for the synthesis of 5-Iodo-4-phenyl-pyrimidin-2-ylamine.

Decision Logic for Method Selection

Choosing the appropriate synthetic method depends on laboratory capabilities and project goals.

Caption: Decision tree for selecting an appropriate iodination method.

Comparative Analysis of Synthetic Routes

| Feature | Method A (I₂/Hg(OAc)₂) | Method B (NIS) | Method C (I₂/AgNO₃, Solvent-Free) |

| Iodinating Agent | Iodine / Mercuric Acetate | N-Iodosuccinimide | Iodine / Silver Nitrate |

| Reaction Time | 1-3 hours | 2-12 hours | 20-30 minutes[1][2] |

| Typical Yields | Moderate to Good | Good to High | High (70-98%)[1][2] |

| Conditions | Elevated Temperature | Room Temp. to Mild Heat | Room Temp., Mechanical Grinding |

| Safety/Toxicity | High (Mercury Toxicity) | Moderate (Standard Lab Hazard) | Moderate (Silver Salts) |

| Environmental Impact | High (Mercury Waste, Solvent) | Moderate (Solvent Waste) | Low (Solvent-Free)[1] |

| Cost | Moderate | Moderate to High | Moderate |

Conclusion

The synthesis of 5-Iodo-4-phenyl-pyrimidin-2-ylamine is most effectively achieved through the direct electrophilic iodination of 4-phenyl-pyrimidin-2-ylamine. While traditional methods involving mercury salts are effective, modern approaches using N-Iodosuccinimide (NIS) are preferred for their improved safety profile and operational simplicity. For laboratories prioritizing green chemistry and efficiency, the solvent-free mechanochemical method using iodine and silver nitrate offers a rapid, high-yielding, and environmentally benign alternative. The choice of the optimal synthetic route will depend on a balance of factors including scale, cost, available equipment, and commitment to sustainable chemical practices. The resulting iodinated pyrimidine is a highly valuable intermediate, poised for further elaboration in the synthesis of novel therapeutic agents.

References

-

Jeong, M. J., et al. (2022). A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions. Molecules, 27(19), 6386. [Link]

-

Jeong, M. J., et al. (2022). A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions. Semantic Scholar. [Link]

-

Jeong, M. J., et al. (2022). A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions. ResearchGate. [Link]

-

ResearchGate. Sequential deprotonative zincation and electrophilic iodination of pyrimidine... ResearchGate. [Link]

-

Ghaffari, M., et al. (2021). Selective C–H Iodination of (Hetero)arenes. Organic Letters, 23(13), 5148–5152. [Link]

-

PubChem. 2-Amino-4-phenylpyrimidine. National Center for Biotechnology Information. [Link]

- Google Patents. (1945). Iodinating amino pyrimidines and amino pyridines.

Sources

- 1. A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. US2521544A - Iodinating amino pyrimidines and amino pyridines - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to 5-Iodo-4-phenyl-pyrimidin-2-ylamine: Synthesis, Characterization, and Physicochemical Properties

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 5-Iodo-4-phenyl-pyrimidin-2-ylamine, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Due to the limited availability of direct experimental data for this specific molecule in public literature, this document outlines a well-established synthetic pathway and standard characterization methodologies based on analogous pyrimidine derivatives. The presented protocols are designed to be self-validating, ensuring scientific rigor and reproducibility.

Introduction: The Significance of Substituted Pyrimidines

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities, including anticancer, antiviral, and anti-inflammatory properties. The introduction of various substituents onto the pyrimidine ring allows for the fine-tuning of a molecule's physicochemical properties and its interaction with biological targets. The presence of a phenyl group at the 4-position and an iodo group at the 5-position of the 2-aminopyrimidine core, as in 5-Iodo-4-phenyl-pyrimidin-2-ylamine, is anticipated to confer unique pharmacological characteristics, making it a valuable candidate for further investigation in drug development programs.

Physicochemical Properties

Table 1: Predicted Physicochemical Properties of 5-Iodo-4-phenyl-pyrimidin-2-ylamine

| Property | Predicted Value/Description | Rationale/Supporting Evidence |

| Appearance | Off-white to pale yellow crystalline solid | 2-Aminopyrimidine is a white crystalline powder[1]. The introduction of a phenyl group and iodine is likely to impart a slight color. |

| Melting Point | 170 - 200 °C | 2-Amino-4-phenylpyrimidine has a melting point of 162-168 °C[2]. Halogenation, particularly iodination, generally increases the molecular weight and can lead to stronger intermolecular interactions, thus raising the melting point. For example, various substituted 2-aminopyrimidine derivatives exhibit melting points in this range[3][4]. |

| Solubility | Sparingly soluble in water, soluble in organic solvents like DMSO, DMF, and methanol. | The pyrimidine core provides some polarity, but the phenyl and iodo substituents increase lipophilicity. |

| Molecular Formula | C₁₀H₈IN₃ | Calculated based on the chemical structure. |

| Molecular Weight | 297.10 g/mol | Calculated based on the atomic weights of the constituent elements. |

Synthesis and Purification

The synthesis of 5-Iodo-4-phenyl-pyrimidin-2-ylamine can be logically approached through a two-step process: the synthesis of the 2-amino-4-phenylpyrimidine precursor followed by its direct iodination.

Synthesis of 2-Amino-4-phenylpyrimidine (Precursor)

The precursor, 2-amino-4-phenylpyrimidine, can be synthesized via the well-established condensation reaction of a chalcone with guanidine hydrochloride.

Experimental Protocol:

-

Chalcone Synthesis:

-

In a suitable reaction vessel, dissolve benzaldehyde and acetophenone in ethanol.

-

Add a catalytic amount of a strong base (e.g., sodium hydroxide or potassium hydroxide) and stir the mixture at room temperature until the reaction is complete (monitored by TLC).

-

Pour the reaction mixture into cold water to precipitate the chalcone.

-

Filter, wash the solid with water until neutral, and dry. Recrystallize from a suitable solvent like ethanol to obtain pure 1,3-diphenylprop-2-en-1-one (chalcone).

-

-

Cyclization with Guanidine:

-

Reflux the synthesized chalcone with an equimolar amount of guanidine hydrochloride in the presence of a base (e.g., sodium ethoxide) in absolute ethanol for several hours.

-

Monitor the reaction progress by TLC.

-

After completion, cool the reaction mixture and pour it into ice-cold water.

-

Collect the precipitated 2-amino-4-phenylpyrimidine by filtration, wash with water, and dry.

-

Purify the crude product by recrystallization from ethanol or by column chromatography.[5]

-

Iodination of 2-Amino-4-phenylpyrimidine

The introduction of an iodine atom at the C5 position of the pyrimidine ring can be achieved through electrophilic iodination. A common and effective method involves the use of iodine in the presence of an activating agent.

Experimental Protocol:

-

Dissolve the synthesized 2-amino-4-phenylpyrimidine in a suitable solvent, such as glacial acetic acid or a mixture of dioxane and water.

-

Add an equimolar amount of iodine (I₂) and a catalyst, such as mercuric acetate or silver nitrate. The use of these reagents facilitates the formation of a more electrophilic iodine species.[6][7]

-

Heat the reaction mixture under reflux for a specified period, monitoring the reaction by TLC.

-

After completion, cool the mixture and pour it into an aqueous solution of potassium iodide to quench any unreacted iodine and to precipitate the product.

-

Filter the resulting solid, wash thoroughly with water, and then with a dilute solution of sodium thiosulfate to remove any residual iodine.

-

Dry the crude 5-Iodo-4-phenyl-pyrimidin-2-ylamine.

-

Purify the product by recrystallization from a suitable solvent (e.g., ethanol, acetonitrile) or by column chromatography on silica gel.

Diagram 1: Synthetic Workflow for 5-Iodo-4-phenyl-pyrimidin-2-ylamine

Caption: Synthetic pathway for 5-Iodo-4-phenyl-pyrimidin-2-ylamine.

Characterization